molecular formula C14H16N4O2 B13457904 tert-butyl ((6-cyano-1H-benzo[d]imidazol-2-yl)methyl)carbamate

tert-butyl ((6-cyano-1H-benzo[d]imidazol-2-yl)methyl)carbamate

Cat. No.: B13457904
M. Wt: 272.30 g/mol
InChI Key: NYAPRRUUDFBKAQ-UHFFFAOYSA-N
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Description

tert-butyl N-[(6-cyano-1H-1,3-benzodiazol-2-yl)methyl]carbamate: is a synthetic organic compound that belongs to the class of carbamates It features a benzodiazole ring system substituted with a cyano group and a tert-butyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(6-cyano-1H-1,3-benzodiazol-2-yl)methyl]carbamate typically involves the following steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with a suitable nitrile, such as cyanogen bromide, under acidic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent, such as sodium cyanide or potassium cyanide.

    Attachment of the tert-Butyl Carbamate Moiety: The final step involves the reaction of the benzodiazole derivative with tert-butyl chloroformate in the presence of a base, such as triethylamine, to form the desired carbamate.

Industrial Production Methods

Industrial production of tert-butyl N-[(6-cyano-1H-1,3-benzodiazol-2-yl)methyl]carbamate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodiazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

    Oxidation: Oxidized benzodiazole derivatives.

    Reduction: Amino-substituted benzodiazole derivatives.

    Substitution: Various substituted benzodiazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Materials Science: It can be incorporated into polymers and other materials to impart specific properties, such as increased thermal stability or fluorescence.

Biology and Medicine

    Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly as enzyme inhibitors or receptor modulators.

    Biological Probes: It can be used as a fluorescent probe for imaging and studying biological systems.

Industry

    Agriculture: The compound may find applications as a pesticide or herbicide due to its potential biological activity.

    Electronics: It can be used in the fabrication of organic electronic devices, such as organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of tert-butyl N-[(6-cyano-1H-1,3-benzodiazol-2-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole ring can engage in π-π stacking interactions, while the cyano and carbamate groups can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-[(6-cyano-1H-1,3-benzodiazol-2-yl)methyl]carbamate
  • tert-butyl N-[(6-amino-1H-1,3-benzodiazol-2-yl)methyl]carbamate
  • tert-butyl N-[(6-methyl-1H-1,3-benzodiazol-2-yl)methyl]carbamate

Uniqueness

The presence of the cyano group in tert-butyl N-[(6-cyano-1H-1,3-benzodiazol-2-yl)methyl]carbamate distinguishes it from other similar compounds. The cyano group can significantly influence the compound’s electronic properties, reactivity, and potential biological activity. This makes it a unique and valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H16N4O2

Molecular Weight

272.30 g/mol

IUPAC Name

tert-butyl N-[(6-cyano-1H-benzimidazol-2-yl)methyl]carbamate

InChI

InChI=1S/C14H16N4O2/c1-14(2,3)20-13(19)16-8-12-17-10-5-4-9(7-15)6-11(10)18-12/h4-6H,8H2,1-3H3,(H,16,19)(H,17,18)

InChI Key

NYAPRRUUDFBKAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC2=C(N1)C=C(C=C2)C#N

Origin of Product

United States

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